TAS-120 (Futibatinib) mechanism of action
TAS-120 (Futibatinib) mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Futibatinib (B611163) (TAS-120)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Its unique covalent binding mechanism confers a distinct pharmacological profile, characterized by high potency, selectivity, and sustained target inhibition.[4][5] This document provides a comprehensive technical overview of the mechanism of action of futibatinib, including its molecular interactions, effects on downstream signaling pathways, and its activity in preclinical models. Detailed experimental protocols and quantitative data are presented to support researchers in the field of oncology and drug development.
Introduction to FGFR Signaling and its Role in Oncology
The Fibroblast Growth Factor (FGF)/FGFR signaling axis is a critical regulator of a wide array of cellular processes, including proliferation, survival, differentiation, and migration.[3][6] The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4).[3] Genetic aberrations in FGFR genes, such as amplifications, fusions, rearrangements, and activating mutations, can lead to dysregulated kinase activity and are established oncogenic drivers in a variety of human cancers, including cholangiocarcinoma, gastric cancer, urothelial carcinoma, and breast cancer.[1][2][7][8] Consequently, FGFRs have emerged as a compelling therapeutic target for cancer treatment.[1]
Molecular Mechanism of Action of Futibatinib
Futibatinib is distinguished from many other FGFR inhibitors by its irreversible mechanism of action.[3] It forms a covalent bond with a conserved cysteine residue located in the P-loop of the ATP-binding pocket of the FGFR kinase domain.[4][9] This specific residue has been identified as Cysteine 492 in FGFR2.[9]
The inhibition process occurs in two steps:
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Reversible Binding: Futibatinib initially forms a non-covalent complex within the ATP-binding pocket of the FGFR kinase.[4]
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Irreversible Covalent Bonding: Subsequently, the acrylamide (B121943) moiety of futibatinib forms a covalent bond with the thiol group of the cysteine residue, leading to the permanent inactivation of the receptor.[4]
This irreversible binding provides a prolonged duration of action that is not solely dependent on the plasma concentration of the drug, a key advantage that may lead to improved efficacy and a reduced likelihood of acquired resistance compared to reversible inhibitors.[4]
Quantitative Data
The potency and selectivity of futibatinib have been extensively characterized in a range of preclinical assays.
Table 1: In Vitro Kinase Inhibitory Activity of Futibatinib
| Target | IC50 (nmol/L) |
| FGFR1 | 1.8 ± 0.4 |
| FGFR2 | 1.4 ± 0.3 |
| FGFR3 | 1.6 ± 0.1 |
| FGFR4 | 3.7 ± 0.4 |
| IC50 values represent the concentration of futibatinib required to inhibit 50% of the kinase activity in a biochemical assay. Data are presented as mean ± SD.[2] |
Table 2: Kinase Selectivity Profile of Futibatinib
| Kinase | % Inhibition at 100 nmol/L Futibatinib |
| FGFR1 | >95% |
| FGFR2 | >95% |
| FGFR3 | >95% |
| FGFR4 | >95% |
| RET (S891A mutant) | 85.7% |
| MAPKAPK2 | 54.3% |
| CK1α | 50.7% |
| Data from a kinase panel of 296 human kinases.[2] |
Table 3: Anti-proliferative Activity of Futibatinib in FGFR-Deregulated Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | GI50 (nmol/L) |
| SNU-16 | Gastric | FGFR2 Amplification | 11 ± 2 |
| KATO-III | Gastric | FGFR2 Amplification | 22 ± 3 |
| OCUM-2MD3 | Gastric | FGFR2 Amplification | 6.5 ± 1.1 |
| MFM-223 | Breast | FGFR2 Amplification | 8.3 ± 1.5 |
| AN3 CA | Endometrial | FGFR2 Mutation | 19 ± 4 |
| RT-112 | Bladder | FGFR3 Fusion | 1.7 ± 0.3 |
| H1581 | Lung | FGFR1 Amplification | 39 ± 5 |
| GI50 values represent the concentration of futibatinib that elicits 50% growth inhibition. Data are presented as mean ± SD.[2] |
Inhibition of Downstream Signaling Pathways
By irreversibly binding to and inactivating FGFRs, futibatinib effectively blocks the autophosphorylation of the receptors and abrogates the initiation of downstream signaling cascades crucial for tumor cell proliferation and survival.[6][10]
Key Downstream Pathways Inhibited by Futibatinib:
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RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: Futibatinib treatment leads to a dose-dependent inhibition of the phosphorylation of downstream effectors such as ERK.[10] This pathway is a central regulator of cell cycle progression and proliferation.[10]
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Phosphatidylinositol 3-Kinase (PI3K)-AKT Pathway: Inhibition of FGFR by futibatinib results in a significant reduction in AKT phosphorylation.[10] The PI3K-AKT pathway is a major regulator of cell survival and apoptosis.[3][10]
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Phospholipase Cγ (PLCγ) Pathway: As a downstream effector of FGFR, the activation of PLCγ is also inhibited by futibatinib, which impacts intracellular calcium signaling and cell motility.[3][10]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: FGFR signaling can also activate the JAK/STAT pathway, and futibatinib's inhibition of FGFR phosphorylation consequently dampens this signaling axis involved in cell growth and differentiation.[6][10]
Caption: FGFR Signaling and Futibatinib's Point of Inhibition.
Mechanisms of Resistance
Acquired resistance to FGFR inhibitors is a clinical challenge. The primary mechanism of resistance to futibatinib involves the emergence of secondary mutations in the FGFR kinase domain.[7][9] Notably, mutations at the gatekeeper residue (V565) and the molecular brake residue (N550) in FGFR2 are frequently observed.[9][11] However, due to its covalent binding mechanism, futibatinib has demonstrated activity against some mutations that confer resistance to reversible FGFR inhibitors.[2][12] Disruption of the cysteine residue (C492) that futibatinib covalently binds to is a potential resistance mechanism, but it has been observed rarely in clinical settings, possibly due to a reduction in the kinase's signaling activity.[9][11]
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of futibatinib against FGFR kinases.
Methodology:
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Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 cytoplasmic domains, peptide substrate, ATP, futibatinib, kinase assay buffer.
-
Procedure: a. The kinase reaction is initiated by incubating the recombinant FGFR kinase with a peptide substrate and ATP at a concentration similar to the Michaelis constant (Km) for each respective kinase.[2][10] b. Futibatinib is added at various concentrations to determine its inhibitory effect.[10] c. The reaction is incubated at room temperature for a specified period. d. The phosphorylation of the peptide substrate is quantified using an off-chip mobility shift assay (MSA) with a system like the LabChip3000.[2][10] e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of futibatinib on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines with known FGFR aberrations, cell culture medium, futibatinib, DMSO (vehicle), 96-well plates, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure: a. Tumor cells are seeded into 96-well plates at an optimized density and allowed to adhere overnight.[2] b. Cells are treated with a serial dilution of futibatinib or vehicle (DMSO) for 72 hours.[2][13] c. After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. d. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a multimode plate reader.[2] e. The concentration of futibatinib that elicits 50% growth inhibition (GI50) is determined by comparing the luminescence of treated cells to that of vehicle-treated cells.[2]
Western Blot Analysis of Downstream Signaling
Objective: To evaluate the effect of futibatinib on the phosphorylation of key proteins in the FGFR signaling pathway.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell culture medium, futibatinib, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, ECL detection reagents.
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Procedure: a. Cells are seeded and grown to 70-80% confluency. b. Cells are treated with various concentrations of futibatinib or vehicle for a specified time (e.g., 1 hour).[14] c. Following treatment, cells are lysed, and protein concentration is determined. d. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. e. The membrane is blocked and then incubated with primary antibodies overnight at 4°C. f. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. g. The protein bands are visualized using an ECL detection system.
References
- 1. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
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